
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of chlorinated lipids. It is characterized by the presence of oleoyl and linolenoyl fatty acid chains attached to a chloropropanediol backbone. This compound is often used in biochemical research to study lipid metabolism and the biological effects of chlorinated lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of oleic acid and linolenic acid with chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of chlorinated lipids.
Biology: Investigates the role of chlorinated lipids in cellular processes and lipid metabolism.
Medicine: Explores potential therapeutic applications and the biological effects of chlorinated lipids on human health.
Industry: Utilized in the development of new materials and products that incorporate chlorinated lipids
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with enzymes and receptors involved in lipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in lipid synthesis, degradation, and signaling pathways. The chlorine atom in the molecule can act as a reactive site for further chemical modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with linoleoyl instead of linolenoyl.
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: Similar structure but with linoleoyl and oleoyl groups.
rac 1-Oleoyl-3-chloropropanediol: Lacks the linolenoyl group, only has oleoyl and chloropropanediol
Uniqueness: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of both oleoyl and linolenoyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/t37-/m1/s1 |
InChI Key |
YDEVHEQAUHEJSR-CLHJWXBKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
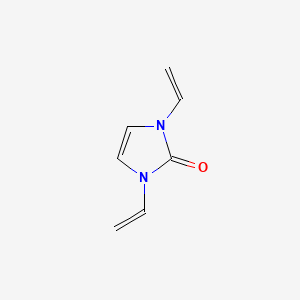
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
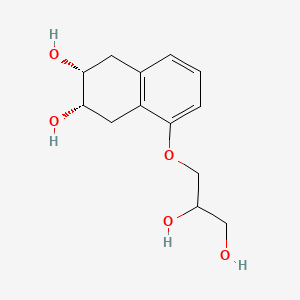
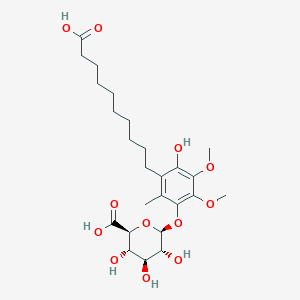

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
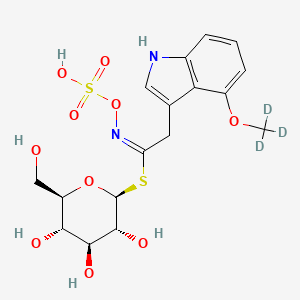
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

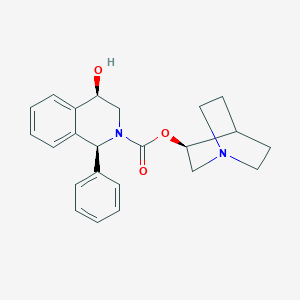
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
